CNQX disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

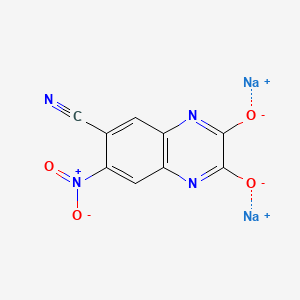

IUPAC Name |

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXDDPGRZKUGDG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2N4Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of CNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt is a potent and competitive antagonist of ionotropic glutamate receptors, playing a critical role in the modulation of excitatory neurotransmission in the central nervous system. As a water-soluble derivative of CNQX, it is a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of glutamate receptor subtypes. This technical guide provides a comprehensive overview of the biological activity of CNQX disodium salt, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound salt primarily exerts its biological effects by competitively antagonizing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate receptors. By binding to the glutamate recognition site on these receptors, CNQX prevents their activation by the endogenous ligand glutamate, thereby inhibiting the influx of sodium and calcium ions that mediate fast excitatory postsynaptic currents.[1][2][3][4]

In addition to its primary targets, CNQX also acts as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.[5] This interaction allows CNQX to modulate NMDA receptor activity, which is crucial for synaptic plasticity and excitotoxicity.

Quantitative Data: Binding Affinities and Functional Inhibition

The inhibitory potency of CNQX has been quantified across its primary and secondary targets using various experimental paradigms. The following tables summarize the key quantitative data for this compound salt.

| Receptor Target | Parameter | Value (µM) | Species/Tissue | Reference(s) |

| AMPA Receptor | IC₅₀ | 0.3 | - | |

| Kainate Receptor | IC₅₀ | 1.5 | - | |

| NMDA Receptor (Glycine Site) | IC₅₀ | 5.7 - 25 | Guinea Pig Brain Frontal Cortex Membranes / - |

Table 1: Functional Inhibition (IC₅₀) of CNQX

| Receptor Target | Parameter | Value (nM) | Radioligand | Tissue | Reference(s) |

| Quisqualate Receptor (AMPA/metabotropic) | Kᵢ | 39 | [³H]CNQX | Rat Cortical Membranes |

Table 2: Binding Affinity (Kᵢ) of CNQX

Signaling Pathways Modulated by this compound Salt

By antagonizing AMPA, kainate, and NMDA receptors, this compound salt significantly impacts downstream signaling cascades that are fundamental to neuronal function, including synaptic plasticity, cell survival, and gene expression.

AMPA Receptor Signaling Pathway

Antagonism of AMPA receptors by CNQX directly inhibits the influx of Na⁺ and, for calcium-permeable AMPA receptors, Ca²⁺ ions. This blockade prevents the depolarization of the postsynaptic membrane and the activation of various calcium-dependent signaling molecules.

Kainate Receptor Signaling Pathway

CNQX also competitively inhibits kainate receptors, which have both ionotropic and metabotropic functions. This blockade affects not only postsynaptic excitability but also presynaptic neurotransmitter release.

NMDA Receptor Glycine Site Modulation

CNQX competitively antagonizes the glycine binding site on the GluN1 subunit of the NMDA receptor. Since glycine (or D-serine) is a co-agonist required for NMDA receptor activation, CNQX can reduce NMDA receptor-mediated currents and subsequent calcium influx, which is a critical trigger for synaptic plasticity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of CNQX on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Experimental Workflow:

Methodology:

-

Preparation of Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

-

This compound salt stock solution (e.g., 10 mM in water or aCSF).

-

-

Recording Procedure:

-

Prepare acute brain slices (e.g., 300 µm thick) or cultured neurons.

-

Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Hold the neuron at a membrane potential of -70 mV to primarily record AMPA receptor-mediated currents and minimize NMDA receptor activation. Include picrotoxin (e.g., 100 µM) and D-AP5 (e.g., 50 µM) in the aCSF to block GABA-A and NMDA receptors, respectively.

-

Record stable baseline EPSCs for at least 5-10 minutes.

-

Bath-apply this compound salt at the desired concentration (e.g., 10 µM) and record for 10-15 minutes.

-

Perform a washout by perfusing with aCSF without CNQX for at least 15-20 minutes to observe any reversal of the effect.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of CNQX for AMPA receptors using a radiolabeled ligand such as [³H]AMPA or [³H]CNQX.

Experimental Workflow:

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]AMPA at its Kd concentration), and varying concentrations of this compound salt.

-

For total binding, omit CNQX. For non-specific binding, add a high concentration of a non-radiolabeled glutamate receptor agonist (e.g., 1 mM L-glutamate).

-

Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CNQX to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol outlines a method to measure the effect of local administration of CNQX on extracellular glutamate levels in a specific brain region of an anesthetized or freely moving animal.

Experimental Workflow:

Methodology:

-

Surgical Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).

-

-

Microdialysis Experiment:

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Switch the perfusion solution to aCSF containing this compound salt at the desired concentration.

-

Continue collecting dialysate samples throughout the drug perfusion period.

-

-

Sample Analysis:

-

Analyze the concentration of glutamate in the collected dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Conclusion

This compound salt is a cornerstone pharmacological tool for investigating the roles of AMPA and kainate receptors in synaptic transmission and plasticity. Its well-characterized mechanism of action and binding affinities, coupled with its water solubility, make it suitable for a wide range of experimental applications. This guide provides the essential technical information and detailed protocols to empower researchers in neuroscience and drug development to effectively utilize this compound salt in their studies of glutamatergic signaling in health and disease.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]

- 4. CNQX - Wikipedia [en.wikipedia.org]

- 5. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Affinity of CNQX Disodium Salt for AMPA vs. Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. CNQX is a potent, competitive antagonist at these ionotropic glutamate receptors and is a critical tool in neuroscience research. This document details its receptor affinity, the experimental methodologies used to determine these properties, and the associated signaling pathways.

Quantitative Affinity Data

CNQX exhibits a higher affinity for AMPA receptors compared to kainate receptors. The following table summarizes the inhibitory concentration (IC50) values, a common measure of antagonist potency, from various sources. It is important to note that slight variations in reported values can arise from different experimental conditions, such as the specific receptor subunits, cell types, and assay techniques employed.

| Receptor | Antagonist | IC50 (µM) | Citation |

| AMPA Receptor | CNQX | 0.3 | [1][2][3][4][5] |

| Kainate Receptor | CNQX | 1.5 | |

| AMPA Receptor | CNQX | 0.4 | |

| Kainate Receptor | CNQX | 4 |

Experimental Protocols

The determination of CNQX affinity for AMPA and kainate receptors typically involves one of two primary experimental approaches: radioligand binding assays or electrophysiological recordings.

Radioligand Binding Assays

This biochemical method quantifies the interaction between a radiolabeled ligand (agonist or antagonist) and its receptor.

General Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptors (e.g., rat cortical membranes) are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to AMPA or kainate receptors (e.g., [3H]AMPA or [3H]kainate).

-

Competition: A range of concentrations of the unlabeled antagonist (CNQX) is added to the incubation mixture. CNQX competes with the radioligand for binding to the receptors.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value for CNQX can be calculated. This value represents the concentration of CNQX required to inhibit 50% of the specific binding of the radioligand.

Experimental Workflow for Radioligand Binding Assay

Workflow for Radioligand Binding Assay

Electrophysiological Recordings

This functional assay measures the effect of an antagonist on the ion channel activity of the receptor in response to an agonist.

General Methodology:

-

Cell Preparation: Whole-cell patch-clamp recordings are typically performed on neurons in brain slices or cultured cells expressing AMPA or kainate receptors.

-

Baseline Recording: An agonist (e.g., glutamate, AMPA, or kainic acid) is applied to the cell to evoke an inward current mediated by the activation of AMPA or kainate receptors. This baseline response is recorded.

-

Antagonist Application: Different concentrations of CNQX are then co-applied with the agonist.

-

Response Measurement: The inhibitory effect of CNQX on the agonist-evoked current is measured.

-

Data Analysis: A dose-response curve is constructed by plotting the percentage of inhibition of the agonist-induced current against the concentration of CNQX. The IC50 value is then determined from this curve.

Experimental Workflow for Electrophysiological Recording

Workflow for Electrophysiological Recording

Signaling Pathways

Both AMPA and kainate receptors are ionotropic, meaning they form ion channels that open upon ligand binding, leading to the influx of cations and depolarization of the neuronal membrane. However, they can also engage in metabotropic signaling, which is independent of ion flux.

AMPA Receptor Signaling

Upon binding of glutamate, AMPA receptors primarily allow the influx of Na+ ions, leading to rapid excitatory postsynaptic potentials (EPSPs). The subunit composition of the receptor, particularly the presence of the GluA2 subunit, determines its Ca2+ permeability. Receptors lacking the GluA2 subunit are also permeable to Ca2+, which can then act as a second messenger to activate various intracellular signaling cascades, including those involving protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These kinases play crucial roles in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). Furthermore, AMPA receptors can interact with and activate the protein tyrosine kinase Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression, such as that of brain-derived neurotrophic factor (BDNF).

AMPA Receptor Signaling Pathway

AMPA Receptor Signaling Pathway

Kainate Receptor Signaling

Kainate receptors also function as ligand-gated ion channels, permitting the influx of Na+ and, depending on subunit composition, Ca2+. In addition to their ionotropic function, kainate receptors can activate G-protein signaling pathways, a form of metabotropic signaling. This can lead to the modulation of neurotransmitter release, both excitatory (glutamate) and inhibitory (GABA). For instance, presynaptic kainate receptors can regulate glutamate release at certain synapses. Activation of kainate receptors can also lead to the mobilization of endocannabinoids, which act as retrograde messengers to modulate synaptic transmission.

Kainate Receptor Signaling Pathway

Kainate Receptor Signaling Pathway

References

CNQX Antagonism at the NMDA Glycine Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent competitive antagonist of AMPA and kainate receptors. However, its pharmacological profile extends to the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist at the strychnine-insensitive glycine co-agonist site. This interaction is of significant interest to researchers studying glutamatergic neurotransmission and developing therapeutics targeting the NMDA receptor. This technical guide provides an in-depth overview of the core principles of CNQX antagonism at the NMDA glycine site, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Data on CNQX Antagonism

The inhibitory potency of CNQX at various glutamate receptor subtypes has been quantified through numerous studies. The following tables summarize the key affinity (Ki) and half-maximal inhibitory concentration (IC50) values, providing a comparative look at its activity.

| Receptor Subtype | Ligand | IC50 (µM) | Ki (µM) | Species/Tissue | Reference(s) |

| NMDA Receptor (Glycine Site) | CNQX | 5.7 - 25 | - | Guinea Pig Frontal Cortex / Rat Telencephalon | [1][2] |

| AMPA Receptor | CNQX | 0.3 - 0.4 | - | - | [2][3] |

| Kainate Receptor | CNQX | 1.5 - 4.0 | - | - | [2] |

Table 1: Inhibitory Potency of CNQX at Glutamate Receptors. This table provides a summary of the IC50 values for CNQX at the NMDA receptor glycine site, as well as at AMPA and kainate receptors.

The competitive nature of CNQX antagonism at the NMDA glycine site is supported by Scatchard analysis, which demonstrates that CNQX decreases the affinity of glycine for its binding site without altering the total number of binding sites (Bmax). The relationship between IC50 and the inhibition constant (Ki) for a competitive antagonist can be described by the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

Ki is the inhibition constant.

-

IC50 is the half-maximal inhibitory concentration.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in studying CNQX antagonism, the following diagrams have been generated using the DOT language.

Caption: NMDA Receptor Signaling Pathway and CNQX Inhibition.

The following diagram illustrates the workflow for a whole-cell patch-clamp electrophysiology experiment designed to measure the effect of CNQX on NMDA receptor-mediated currents.

Caption: Electrophysiology Experimental Workflow.

This diagram outlines the key steps in a radioligand binding assay to determine the affinity of CNQX for the NMDA glycine site.

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices and to assess the inhibitory effect of CNQX.

1. Solutions and Reagents:

-

Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Internal Solution (for patch pipette): (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

-

Agonists: NMDA (e.g., 100 µM), Glycine (e.g., 10 µM).

-

Antagonist: CNQX (various concentrations to determine IC50).

2. Slice/Culture Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick hippocampal slices) from rodents using a vibratome in ice-cold, oxygenated ACSF.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

3. Recording Procedure:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).

-

Hold the neuron at a membrane potential of -70 mV to record inward currents.

-

To isolate NMDA receptor currents, it is common to include antagonists for AMPA/kainate receptors (if not studying CNQX's primary targets) and GABA receptors in the ACSF. However, for studying CNQX at the NMDA site, a different AMPA/kainate antagonist with no activity at the NMDA glycine site would be required. Alternatively, the voltage-dependent Mg2+ block of NMDA receptors can be utilized by holding the cell at a hyperpolarized potential to record AMPA/kainate currents and then depolarizing to relieve the Mg2+ block and record NMDA currents.

-

Apply a solution containing NMDA and glycine to elicit a baseline NMDA receptor-mediated current.

-

After establishing a stable baseline, co-apply different concentrations of CNQX with the agonists.

-

Record the peak and steady-state current amplitudes in the presence of CNQX.

-

Perform a washout step by perfusing with ACSF containing only the agonists to observe the reversal of the block.

4. Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current before, during, and after CNQX application.

-

Plot the percentage of inhibition of the current as a function of CNQX concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity of CNQX to the NMDA receptor glycine site using [³H]glycine.

1. Membrane Preparation:

-

Homogenize fresh or frozen brain tissue (e.g., rat frontal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation in fresh buffer.

-

Resuspend the final pellet in the assay buffer to a desired protein concentration (e.g., 0.5 mg/ml).

2. Binding Assay:

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4.

-

Radioligand: [³H]glycine (e.g., final concentration of 10 nM).

-

Competitor: CNQX (a range of concentrations, e.g., 10⁻⁹ to 10⁻³ M).

-

Non-specific binding: Determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).

-

In a series of tubes, add the membrane preparation, [³H]glycine, and either buffer (for total binding), unlabeled glycine (for non-specific binding), or varying concentrations of CNQX.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]glycine binding as a function of CNQX concentration.

-

Fit the data to a one-site competition model to determine the IC50 value of CNQX.

-

Perform a Scatchard analysis by plotting the ratio of bound/free radioligand versus the concentration of bound radioligand. In the presence of a competitive inhibitor like CNQX, the slope of the Scatchard plot will change, reflecting a decrease in the apparent affinity of the radioligand, while the x-intercept (Bmax) will remain unchanged.

Conclusion

CNQX, while primarily recognized as an AMPA/kainate receptor antagonist, exhibits significant and competitive antagonism at the NMDA receptor glycine site. This dual activity necessitates careful consideration in experimental design and data interpretation. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted pharmacology of CNQX and its implications for glutamatergic neurotransmission and the development of novel neurotherapeutics. The provided visualizations of the signaling pathway and experimental workflows serve to clarify these complex processes, aiding in both conceptual understanding and practical application in the laboratory.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]

CNQX Disodium Salt: A Comprehensive Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Due to its ability to block these receptors, CNQX has become an invaluable tool in neuroscience research for dissecting the roles of AMPA and kainate receptors in a wide range of physiological and pathological processes. This technical guide provides an in-depth overview of CNQX disodium salt, including its mechanism of action, key applications, detailed experimental protocols, and a summary of quantitative data to facilitate its effective use in the laboratory. The disodium salt form of CNQX offers the advantage of higher water solubility compared to CNQX, making it more convenient for use in aqueous solutions for in vitro and in vivo experiments.[1][2]

Mechanism of Action

CNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to both AMPA and kainate receptors.[3][4][5] This antagonism prevents the opening of the ion channels associated with these receptors, thereby blocking the influx of sodium and calcium ions into the postsynaptic neuron. This action effectively reduces or abolishes the fast excitatory postsynaptic currents (EPSCs) mediated by AMPA and kainate receptors. While highly potent at AMPA and kainate receptors, CNQX also exhibits antagonist activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit at higher concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound salt, providing a quick reference for its potency and effects in various experimental settings.

| Parameter | Receptor | Value | Reference |

| IC50 | AMPA Receptor | 0.3 µM | |

| IC50 | Kainate Receptor | 1.5 µM | |

| IC50 | NMDA Receptor (glycine site) | 25 µM |

| Experimental Model | Parameter Measured | CNQX Concentration/Dose | Observed Effect | Reference |

| Rat Hippocampal Slices | Schaffer collateral and mossy fibre EPSPs | 2-5 µM | Reversible blockade | |

| Leech T-to-T electrical synapse | Electrical EPSP amplitude | 10 µM, 20 µM, 200 µM | Significant reduction | |

| Rat Thalamic Reticular Nucleus (TRN) Neurons | Membrane Potential | 20 µM | 5.0 ± 2.2 mV depolarization | |

| WAG/Rij Rat Model of Absence Epilepsy | Number of spike-wave discharges | 10, 50, 100 nmol (i.c.v.) | Dose-dependent decrease | |

| Rat Step-down Inhibitory Avoidance | Memory Expression | 0.5 µg (intra-entorhinal cortex) | Blockade of memory expression |

Signaling Pathways

CNQX, by blocking AMPA and kainate receptors, inhibits their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways associated with these receptors.

Experimental Protocols

Whole-Cell Patch-Clamp Recording to Isolate NMDA Receptor-Mediated Currents

This protocol describes how to pharmacologically isolate and record NMDA receptor-mediated EPSCs from a postsynaptic neuron using CNQX to block AMPA and kainate receptor-mediated currents.

Materials:

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314; pH adjusted to 7.3 with CsOH.

-

This compound salt stock solution (e.g., 20 mM in water).

-

Picrotoxin (GABAA receptor antagonist) stock solution (e.g., 100 mM in DMSO).

-

D-AP5 (NMDA receptor antagonist) stock solution (e.g., 50 mM in water).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ).

Procedure:

-

Prepare brain slices (e.g., hippocampal or cortical) and maintain them in a holding chamber with oxygenated aCSF.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode. Hold the membrane potential at -70 mV.

-

Record baseline synaptic activity, which will include AMPA, kainate, NMDA, and GABA receptor-mediated currents.

-

To isolate excitatory currents, add picrotoxin (e.g., 100 µM) to the aCSF to block GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs).

-

To isolate NMDA receptor-mediated EPSCs, add CNQX (e.g., 20 µM) to the aCSF. This will block the fast AMPA/kainate receptor-mediated component of the EPSC.

-

Change the holding potential to a depolarized level (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

-

The remaining inward current is the NMDA receptor-mediated EPSC.

-

To confirm that the isolated current is mediated by NMDA receptors, apply the specific NMDA receptor antagonist D-AP5 (e.g., 50 µM). This should abolish the remaining current.

In Vivo Microdialysis for Local Administration of CNQX

This protocol provides a general framework for administering CNQX directly into a specific brain region of a freely moving rodent to study its effects on neurotransmitter levels or behavior.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate molecular weight cutoff).

-

Guide cannula.

-

Syringe pump.

-

Fraction collector.

-

Artificial CSF for perfusion.

-

This compound salt.

-

Anesthetics and surgical tools.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µl/min). Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.

-

Baseline Collection: Collect dialysate samples into a fraction collector at regular intervals (e.g., every 20-30 minutes) to establish baseline neurotransmitter levels.

-

CNQX Administration (Reverse Dialysis): Dissolve this compound salt in the aCSF to the desired concentration. Switch the perfusion solution to the CNQX-containing aCSF.

-

Sample Collection during Treatment: Continue collecting dialysate samples to measure the effect of CNQX on extracellular neurotransmitter concentrations.

-

Behavioral Testing (Optional): If investigating behavioral effects, the animal can be placed in a behavioral testing apparatus during the microdialysis procedure.

-

Post-Experiment: At the end of the experiment, euthanize the animal and perfuse with a fixative to verify probe placement histologically. Analyze the collected dialysate samples using appropriate analytical techniques (e.g., HPLC).

Applications in Neuroscience Research

Neuroprotection

CNQX has been extensively studied for its neuroprotective properties in various models of neuronal injury, particularly those involving excitotoxicity, a process implicated in ischemic stroke, traumatic brain injury, and neurodegenerative diseases. By blocking the excessive activation of AMPA and kainate receptors, CNQX can prevent the massive influx of calcium that triggers downstream apoptotic and necrotic cell death pathways.

Experimental Approach: Assessing Neuroprotection using TUNEL Staining

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Protocol Outline:

-

Induce neuronal injury in a culture or animal model (e.g., oxygen-glucose deprivation for ischemia).

-

Treat a subset of the cultures/animals with CNQX at a neuroprotective concentration.

-

At a designated time point post-injury, fix the tissue or cells.

-

Perform TUNEL staining according to the manufacturer's protocol. This typically involves permeabilizing the cells, incubating with TdT enzyme and fluorescently labeled dUTP, and counterstaining with a nuclear marker like DAPI.

-

Visualize the stained samples using fluorescence microscopy.

-

Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-positive) in both CNQX-treated and control groups. A significant reduction in the percentage of TUNEL-positive cells in the CNQX group indicates a neuroprotective effect.

Epilepsy Research

Given the central role of glutamate-mediated hyperexcitability in the generation and propagation of seizures, AMPA/kainate receptor antagonists like CNQX have been investigated as potential anticonvulsants. Studies have shown that CNQX can reduce seizure-like activity in hippocampal neurons and decrease the number of spike-wave discharges in animal models of absence epilepsy.

Synaptic Plasticity

CNQX is a critical tool for studying the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. By selectively blocking AMPA/kainate receptors, researchers can investigate the contribution of these receptors to the induction and expression of synaptic plasticity.

Behavioral Neuroscience

The administration of CNQX in vivo has been used to probe the role of AMPA/kainate receptors in various behaviors, including learning and memory, anxiety, and addiction. For example, local infusion of CNQX into specific brain regions like the entorhinal cortex has been shown to impair memory consolidation and retrieval in behavioral tasks such as the step-down inhibitory avoidance task.

Conclusion

This compound salt is a powerful and versatile pharmacological tool for neuroscience research. Its potent and competitive antagonism of AMPA and kainate receptors allows for the precise dissection of glutamatergic signaling in a multitude of experimental contexts. This guide provides a comprehensive overview of its properties, applications, and detailed protocols to aid researchers in its effective implementation. As with any pharmacological agent, careful consideration of dosage, timing, and potential off-target effects is crucial for obtaining robust and interpretable results.

References

- 1. Proteins interactions implicated in AMPA receptor trafficking: a clear destination and an improving route map - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate receptor - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

role of CNQX in studying synaptic plasticity

An In-depth Technical Guide to the Role of CNQX in Studying Synaptic Plasticity

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. The primary forms of synaptic plasticity studied in the central nervous system are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[1][2][3][4] These processes are predominantly mediated by the neurotransmitter glutamate, which acts on several types of ionotropic receptors, primarily the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.[5] Pharmacological tools that can selectively target these receptors are indispensable for dissecting their specific roles in the complex signaling cascades of synaptic plasticity. One of the most critical of these tools is 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX).

CNQX is a potent, competitive antagonist of AMPA and kainate receptors. This property allows researchers to isolate and study the function of NMDA receptors and to investigate the specific contributions of AMPA and kainate receptors to synaptic transmission and plasticity. This guide provides a comprehensive overview of the mechanism of action of CNQX, its application in studying LTP and LTD, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action of CNQX

CNQX functions as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors. By binding to these receptors, it prevents glutamate from activating them, thereby blocking the fast component of excitatory postsynaptic currents (EPSCs). While highly effective at blocking AMPA and kainate receptors, it is important to note that at higher concentrations, CNQX can also act as an antagonist at the glycine-binding site of the NMDA receptor.

Furthermore, several studies have reported that CNQX and other quinoxaline derivatives can, paradoxically, increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABAA receptors. This effect is independent of its action on ionotropic glutamate receptors and appears to result from a direct depolarization of GABAergic interneurons, leading to increased GABA release. Researchers must consider this off-target effect when designing experiments and interpreting results.

Quantitative Data: Receptor Antagonism

The inhibitory potency of CNQX is typically quantified by its half-maximal inhibitory concentration (IC50), which varies between receptor subtypes.

| Receptor Target | IC50 Value | Antagonism Type | Reference |

| AMPA Receptor | 0.3 µM (400 nM) | Competitive | |

| Kainate Receptor | 1.5 µM - 4 µM | Competitive | |

| NMDA Receptor | 25 µM | Non-competitive (at glycine site) |

Role of CNQX in Studying Long-Term Potentiation (LTP)

LTP is the long-lasting enhancement of synaptic transmission and is widely considered a cellular correlate of learning. The canonical form of LTP at the hippocampal CA1 synapse is dependent on the activation of NMDA receptors for its induction, and the subsequent insertion of AMPA receptors into the postsynaptic membrane for its expression.

CNQX is a crucial tool for dissecting these two phases. By applying CNQX, researchers can block AMPA receptor-mediated depolarization. This prevents the removal of the magnesium ion (Mg²⁺) block from the NMDA receptor channel, thereby inhibiting the Ca²⁺ influx necessary to trigger the LTP induction cascade. Conversely, if LTP is induced first and CNQX is applied afterward, it will block the potentiated synaptic response, demonstrating that the expression of LTP is mediated by enhanced AMPA receptor function. It is well-established that LTP can be induced even when AMPA receptors are blocked by CNQX, provided the postsynaptic neuron is sufficiently depolarized by other means to activate NMDA receptors.

References

- 1. Synaptic AMPA Receptor Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term potentiation and cognitive drug discovery. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of AMPA receptors in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to CNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of 6-cyano-7-nitroquinoxaline-2,3-dione disodium salt (CNQX disodium salt), a pivotal tool in neuroscience research. This document consolidates essential technical data, outlines detailed experimental protocols, and visualizes the pertinent biological pathways to facilitate its effective application in the laboratory.

Core Compound Identity and Properties

This compound salt is a potent, competitive, and water-soluble antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] It is a quinoxaline derivative that also functions as an antagonist at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. Its CAS Number is 479347-85-8 .

Physicochemical and Biological Data

The following tables summarize the key quantitative data for this compound salt, compiled from various suppliers and technical datasheets.

| Identifier | Value | Source(s) |

| CAS Number | 479347-85-8 | |

| Molecular Formula | C₉H₂N₄Na₂O₄ | |

| Molecular Weight | 276.12 g/mol | |

| Purity | >98% (HPLC) | |

| Form | Solid | |

| Color | Orange to Red |

| Solubility | Concentration | Solvent | Source(s) |

| 10 mM | Water | ||

| >2 mg/mL (warmed) | Water | ||

| >10 mg/mL | DMSO |

| Storage and Stability | Condition | Duration | Source(s) |

| Short-term | +4°C | ||

| Long-term | +4°C, desiccated | Up to 12 months | |

| Stock Solution | -20°C | 1 month | |

| -80°C | 6 months |

| Biological Activity (IC₅₀) | Value | Target | Source(s) |

| 0.3 µM | AMPA Receptor | ||

| 1.5 µM | Kainate Receptor | ||

| 25 µM | NMDA Receptor (Glycine Site) |

Signaling Pathways

CNQX primarily acts on ionotropic glutamate receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. The following diagram illustrates the antagonistic action of CNQX at AMPA and kainate receptors.

Caption: Antagonistic action of CNQX on AMPA/kainate receptors.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound salt in neuroscience research.

Preparation of Stock Solutions

A standard protocol for preparing a stock solution of this compound salt is as follows:

-

Objective: To prepare a concentrated stock solution for subsequent dilution to working concentrations.

-

Materials:

-

This compound salt powder

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution in water, dissolve 2.76 mg of this compound salt (MW: 276.12) in 1 mL of water.

-

For higher concentrations, such as 20 mM, dissolve the appropriate amount in water, noting that solubility may be a concern and stirring may be required.

-

Alternatively, for a 100 mM stock solution, dissolve the appropriate amount in DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store aliquots at -20°C for up to one month or at -80°C for up to six months.

Inhibition of AMPA/Kainate Receptor-Mediated Currents in Electrophysiology

The following workflow outlines the use of CNQX in whole-cell patch-clamp recordings to block excitatory postsynaptic currents (EPSCs).

References

An In-depth Technical Guide to the Chemical Properties and Applications of CNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of CNQX disodium salt, a potent competitive antagonist of AMPA and kainate receptors. It is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. This document details the compound's physicochemical characteristics, its mechanism of action, and provides established experimental protocols for its use in both in vitro and in vivo research settings.

Core Chemical and Physical Properties

This compound salt is the water-soluble form of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). Its enhanced solubility in aqueous solutions makes it a preferred compound for a variety of experimental applications compared to its less soluble counterpart.

Physicochemical Data

The key physicochemical properties of this compound salt are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂N₄Na₂O₄ | [1] |

| Molecular Weight | 276.12 g/mol | [1] |

| CAS Number | 479347-85-8 | [1] |

| Appearance | Solid | [1] |

| Purity | >99% | [1] |

| Solubility | Water (up to 25 mM) | |

| Storage | Room temperature, desiccate |

Pharmacological Profile

CNQX is a potent and competitive antagonist at ionotropic glutamate receptors, with a notable selectivity for AMPA and kainate receptors over NMDA receptors.

| Target Receptor | IC₅₀ | Reference(s) |

| AMPA Receptor | 0.3 µM | |

| Kainate Receptor | 1.5 µM | |

| NMDA Receptor (glycine site) | 25 µM |

Mechanism of Action and Signaling Pathways

CNQX exerts its primary effect by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This blockade prevents the opening of these ion channels, thereby reducing or abolishing the fast component of excitatory postsynaptic currents (EPSCs).

AMPA Receptor Signaling Pathway

Glutamate binding to AMPA receptors leads to a conformational change that opens a transmembrane ion channel, primarily permeable to Na⁺ and K⁺ ions, resulting in depolarization of the postsynaptic membrane. In the presence of CNQX, this initial step is blocked. Beyond its ionotropic function, AMPA receptor activation can also trigger intracellular signaling cascades.

References

Methodological & Application

Application Notes and Protocols for CNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive, and water-soluble antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate receptors that mediate the vast majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3][4] Due to its selectivity for non-NMDA receptors, CNQX disodium salt is an invaluable pharmacological tool for isolating and studying specific components of glutamatergic signaling.[5] It is also known to act as an antagonist at the glycine modulatory site of the NMDA receptor, although at higher concentrations.

These application notes provide comprehensive data on the solubility of this compound salt, its primary applications, and detailed protocols for its use in common research settings.

Physicochemical Properties and Solubility

This compound salt is the preferred form of CNQX for aqueous applications due to its enhanced solubility compared to the free acid form. This makes it ideal for use in physiological buffers and cell culture media.

Solubility Data

The solubility of this compound salt in water can vary slightly between suppliers and batches. The following table summarizes reported solubility values. It is always recommended to consult the batch-specific certificate of analysis.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| Water | 10 mM | 2.76 mg/mL | Standard solubility. |

| Water | 20 mM | 5.52 mg/mL | Achievable with potential warming or vortexing. |

| Water | 25 mM | 6.90 mg/mL | Reported by some suppliers. |

| Water | >2 mg/mL | >2 mg/mL | Warming may be required. |

Molecular Weight: 276.12 g/mol

Storage and Stability

-

Solid Form: Store desiccated at room temperature.

-

Stock Solutions: Prepare solutions fresh if possible. If storage is necessary, aliquot and store at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible. Some users note that stock solutions can appear "sticky" or non-uniform, so thorough vortexing before making dilutions is recommended.

Mechanism of Action

CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor's ion channel, thereby preventing postsynaptic membrane depolarization and inhibiting excitatory neurotransmission.

dot

Caption: CNQX competitively antagonizes AMPA/kainate receptors.

Applications in Research

This compound salt is a cornerstone tool in neuroscience research with diverse applications:

-

Pharmacological Isolation of Synaptic Currents: Its primary use is to block fast excitatory transmission mediated by AMPA and kainate receptors. This allows for the pharmacological isolation of other currents, such as those mediated by NMDA receptors or inhibitory GABA-A receptors.

-

Synaptic Plasticity Studies: By blocking a key component of excitatory transmission, CNQX is used to investigate the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD).

-

Epilepsy and Excitotoxicity Research: CNQX is used to inhibit seizure-like activity in in vitro and in vivo models of epilepsy. It also serves as a neuroprotective agent in models of ischemic cell death by preventing excitotoxicity.

-

Receptor Characterization: It is used to define the contribution of AMPA/kainate receptors to specific physiological or pathological processes.

Experimental Protocols

Protocol for Preparation of Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound salt.

Materials:

-

This compound salt (MW: 276.12)

-

High-purity, sterile water (e.g., Milli-Q or equivalent)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 276.12 g/mol × 1000 mg/g = 2.76 mg

-

-

Weighing: Carefully weigh out 2.76 mg of this compound salt powder and place it into a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of sterile water to the tube.

-

Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if needed.

-

Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Use the solution immediately or prepare single-use aliquots. Store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

dot

Caption: Workflow for preparing a this compound salt stock solution.

Protocol for Use in Electrophysiology (Brain Slice Recordings)

This protocol provides a general method for using CNQX to block AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.

Materials:

-

Acute brain slices (e.g., hippocampus or cortex)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

-

Patch-clamp recording setup with amplifier and data acquisition system

-

Glass recording pipettes (filled with internal solution)

-

Stimulating electrode

-

This compound salt 10 mM stock solution

Procedure:

-

Slice Preparation: Prepare acute brain slices using standard laboratory procedures and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

-

Obtain Recording: Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). Voltage-clamp the neuron at -70 mV to isolate excitatory currents.

-

Baseline EPSC Recording: Place a stimulating electrode nearby (e.g., in the Schaffer collaterals) to evoke synaptic responses. Deliver stimuli (e.g., 150 µs pulses every 10-20 seconds) to elicit stable baseline EPSCs for 5-10 minutes.

-

CNQX Application: Dilute the 10 mM CNQX stock solution into the perfusion aCSF to a final working concentration, typically 10-20 µM. Switch the perfusion line to the CNQX-containing aCSF.

-

Record Effect: Continue to stimulate and record the EPSCs. The AMPA/kainate receptor-mediated component of the EPSC should diminish and be fully blocked within 5-10 minutes of CNQX application. Any remaining fast inward current is likely not mediated by AMPA/kainate receptors.

-

Washout: To test for reversibility, switch the perfusion back to the control aCSF. The EPSC should gradually recover over 15-30 minutes.

Protocol for Use in Neuronal Cell Culture (Neuroprotection Assay)

This protocol outlines a general procedure to assess the neuroprotective effects of CNQX against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neuronal culture medium

-

Glutamate stock solution

-

This compound salt 10 mM stock solution

-

Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/EthD-1)

-

Multi-well culture plates (e.g., 96-well)

Procedure:

-

Cell Plating: Plate primary neurons in 96-well plates at an appropriate density and culture them until mature (e.g., 10-14 days in vitro).

-

Pre-treatment: Prepare culture medium containing the desired final concentration of CNQX (e.g., 10 µM). Remove the old medium from the cells and replace it with the CNQX-containing medium. Include a "vehicle control" group with medium only. Incubate for 1-2 hours.

-

Excitotoxic Insult: Prepare culture medium containing both CNQX (10 µM) and a toxic concentration of glutamate (e.g., 50-100 µM). Also, prepare a "glutamate only" control.

-

Treatment: Remove the pre-treatment medium and add the treatment solutions to the appropriate wells:

-

Control: Normal culture medium.

-

CNQX only: Medium with 10 µM CNQX.

-

Glutamate only: Medium with 100 µM glutamate.

-

CNQX + Glutamate: Medium with 10 µM CNQX and 100 µM glutamate.

-

-

Incubation: Incubate the plate for the desired duration of the excitotoxic insult (e.g., 24 hours) at 37°C and 5% CO₂.

-

Assess Viability: After incubation, measure cell viability using a standard assay kit according to the manufacturer's instructions. Neuroprotection is indicated if the viability in the "CNQX + Glutamate" group is significantly higher than in the "Glutamate only" group.

Conclusion

This compound salt is an essential antagonist for dissecting the role of AMPA and kainate receptors in synaptic function and neurological disease. Its high water solubility facilitates its use in a wide range of physiological experiments. By following the protocols outlined above, researchers can effectively utilize this compound to investigate the complexities of glutamatergic neurotransmission.

References

- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kainate receptor - Wikipedia [en.wikipedia.org]

- 3. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound salt | AMPA Receptors | Tocris Bioscience [tocris.com]

Preparation of CNQX Disodium Salt Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent and competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][2][3] Its disodium salt form offers the significant advantage of increased aqueous solubility, making it a preferred choice for many experimental applications in neuroscience research.[4] CNQX is a valuable pharmacological tool for investigating glutamatergic neurotransmission, synaptic plasticity, and excitotoxicity. It has been utilized in studies of neuroprotection in ischemic models and for inhibiting seizure-like activity in neuronal preparations. In addition to its primary action on AMPA/kainate receptors, CNQX can also act as an antagonist at the glycine modulatory site of the NMDA receptor complex, albeit with a lower potency. Furthermore, it has been observed to increase GABA-A receptor-mediated spontaneous postsynaptic currents, an effect independent of its action on ionotropic glutamate receptors.

This document provides detailed application notes and protocols for the preparation of CNQX disodium salt stock solutions to ensure accurate and reproducible experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound salt.

| Property | Value | Reference |

| Molecular Weight | 276.12 g/mol (anhydrous basis) | |

| Purity | ≥98% (HPLC) | |

| CAS Number | 479347-85-8 |

| Solubility | Maximum Concentration | Reference |

| Water | 10 mM (2.76 mg/mL) | |

| Water | 20 mM | |

| Water | 25 mM | |

| Water | >2 mg/mL (warmed) | |

| DMSO | >10 mg/mL |

| Biological Activity (IC50 Values) | Value | Reference |

| AMPA Receptors | 0.3 µM | |

| Kainate Receptors | 1.5 µM | |

| NMDA Receptors (glycine site) | 25 µM |

Experimental Protocols

Materials and Equipment

-

This compound salt powder

-

Sterile, purified water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

-

-20°C or -80°C freezer for storage

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound salt in water. This is a commonly used concentration that can be further diluted to the desired final experimental concentration.

-

Determine the Required Mass: Calculate the mass of this compound salt needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound salt is 276.12 g/mol .

-

For 1 mL of a 10 mM solution, you will need:

-

Mass (g) = 0.010 mol/L * 0.001 L * 276.12 g/mol = 0.0027612 g = 2.76 mg

-

-

-

Weigh the Compound: Carefully weigh out the calculated mass of this compound salt powder using a calibrated analytical balance. To minimize waste and ensure accuracy, it is advisable to weigh a slightly larger amount (e.g., 5 mg or 10 mg) and adjust the solvent volume accordingly.

-

Dissolution:

-

Transfer the weighed this compound salt into a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of sterile, purified water. For 2.76 mg, add 1 mL of water.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be required to facilitate dissolution.

-

-

Sterilization (Optional): For sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

-

Aliquoting and Storage:

-

It is recommended to prepare and use solutions on the same day if possible.

-

For longer-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

-

Before use, equilibrate the solution to room temperature and ensure that no precipitate has formed.

-

Diagrams

Caption: Workflow for preparing this compound salt stock solution.

Caption: CNQX mechanism of action on glutamate and GABA receptors.

References

Application Notes and Protocols for CNQX Disodium Salt in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of CNQX disodium salt, a potent antagonist of AMPA and kainate receptors, in electrophysiological studies. This document includes detailed protocols, quantitative data on working concentrations, and visualizations to facilitate experimental design and execution.

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a water-soluble, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors mediating the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Its selectivity and potency make it an invaluable tool for isolating and studying specific components of synaptic transmission, particularly for differentiating between AMPA/kainate receptor-mediated currents and those mediated by NMDA receptors.[2] CNQX is also known to act as an antagonist at the glycine modulatory site of the NMDA receptor complex, though at higher concentrations.

The disodium salt form of CNQX offers enhanced water solubility compared to CNQX, facilitating its use in aqueous physiological solutions. This property is particularly advantageous for electrophysiological experiments where precise and stable drug concentrations are critical.

Quantitative Data: Working Concentrations

The optimal concentration of this compound salt can vary depending on the specific application, tissue preparation, and the desired level of receptor blockade. The following table summarizes typical working concentrations reported in various electrophysiological assays.

| Electrophysiological Assay | Species/Preparation | Typical Working Concentration | Expected Effect | Reference(s) |

| Whole-Cell Patch-Clamp | Mouse Cortical Neurons | 1 µM - 10 µM | Reduction to full blockade of spontaneous and evoked EPSCs. | |

| Whole-Cell Recordings | Mouse | 10 µM | AMPA receptor antagonist. | |

| Brain Slice Electrophysiology | Rat Brain Slice | 20 µM | AMPA receptor antagonist. | |

| In Vivo Electrophysiology | Mouse | 30 µM | AMPA receptor antagonist. | |

| Hippocampal Slices | Rat | 2-5 µM | Reversible block of Schaffer collateral and mossy fiber EPSPs. | |

| Leech Ganglia | Hirudo medicinalis | 10 µM, 20 µM, 200 µM | Concentration-dependent inhibition of electrical EPSPs. | |

| Field Potential Recordings | Rat Hippocampal Slices | 4 µM | Postsynaptic blockade of synaptic transmission. |

IC₅₀ Values:

-

AMPA Receptors: 0.3 µM

-

Kainate Receptors: 1.5 µM

-

NMDA Receptor (Glycine Site): 25 µM

Experimental Protocols

Stock Solution Preparation

Due to its enhanced water solubility, this compound salt can be directly dissolved in water or physiological buffers to prepare a concentrated stock solution.

Materials:

-

This compound salt powder

-

High-purity water (e.g., Milli-Q or equivalent) or desired buffer (e.g., ACSF)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound salt needed. The molecular weight of this compound salt is approximately 276.12 g/mol , though it's crucial to refer to the batch-specific molecular weight provided by the supplier.

-

Dissolution: Add the calculated mass of this compound salt to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water or buffer.

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat.

-

Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A common stock concentration is 10 mM or 20 mM in water.

Whole-Cell Patch-Clamp Recording Protocol to Isolate NMDA Receptor-Mediated Currents

This protocol describes the use of CNQX to block AMPA/kainate receptors and isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Materials:

-

Prepared brain slices or cultured neurons

-

Artificial cerebrospinal fluid (ACSF)

-

This compound salt stock solution (e.g., 10 mM)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Internal solution for patch pipette

Protocol:

-

Preparation of Recording Solution: Prepare ACSF and bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.

-

Cell Visualization and Patching: Identify a healthy neuron for recording using differential interference contrast (DIC) microscopy. Approach the cell with a patch pipette filled with internal solution and establish a gigaohm seal.

-

Establish Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Baseline Recording: Record baseline synaptic activity. This will include both AMPA/kainate and NMDA receptor-mediated components of the EPSCs. Hold the cell at a negative potential (e.g., -70 mV) to observe AMPA receptor-mediated inward currents.

-

Application of CNQX: Dilute the CNQX stock solution into the ACSF to the final desired working concentration (e.g., 10 µM for full AMPA receptor blockade). Perfuse the recording chamber with the CNQX-containing ACSF.

-

Recording of NMDA Receptor-Mediated Currents: After a few minutes of perfusion to allow for complete drug equilibration, the AMPA/kainate receptor-mediated component of the EPSCs will be blocked. To record NMDA receptor-mediated currents, depolarize the cell to a positive potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel. The remaining inward current will be predominantly mediated by NMDA receptors.

-

Washout: To confirm the reversibility of the CNQX block, perfuse the chamber with normal ACSF (without CNQX). A recovery of the AMPA/kainate receptor-mediated currents should be observed.

Visualizations

Signaling Pathway Diagram

Caption: AMPA/Kainate receptor signaling and CNQX inhibition.

Experimental Workflow Diagram

References

Application Notes and Protocols for Isolating GABAergic Currents Using CNQX

For Researchers, Scientists, and Drug Development Professionals

Introduction

In neuroscience research, particularly in the study of synaptic transmission and neuronal circuitry, the ability to isolate specific neurotransmitter currents is paramount. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining the balance of neuronal activity. To study GABAergic currents in isolation, it is essential to block the excitatory currents mediated by glutamate receptors. This document provides detailed application notes and protocols for utilizing 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, to effectively isolate GABAergic currents for electrophysiological studies.

CNQX is a competitive antagonist of AMPA and kainate receptors, two of the major types of ionotropic glutamate receptors responsible for fast excitatory synaptic transmission.[1][2][3][4] By blocking these receptors, CNQX allows for the selective recording of inhibitory postsynaptic currents (IPSCs) mediated by GABA receptors.

Mechanism of Action

CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous ligand glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) that would typically lead to membrane depolarization. Consequently, the excitatory postsynaptic currents (EPSCs) are abolished, leaving the GABAergic inhibitory postsynaptic currents (IPSCs) as the dominant synaptic events. It is important to note that CNQX is also an antagonist at the glycine modulatory site on the NMDA receptor complex, albeit with a lower potency.[1]

Data Presentation

Antagonist Properties

The following table summarizes the inhibitory constants (IC₅₀) of CNQX and other related quinoxaline derivatives for different glutamate receptor subtypes. This data is crucial for selecting the appropriate antagonist and concentration for specific experimental needs.

| Antagonist | AMPA Receptor IC₅₀ (µM) | Kainate Receptor IC₅₀ (µM) | NMDA Receptor (Glycine Site) IC₅₀ (µM) | Reference |

| CNQX | 0.3 | 1.5 | 25 | |

| DNQX | 0.5 | 2 | 40 | |

| NBQX | 0.063 | 0.078 | >1000 |

Note: The selectivity of these antagonists can vary depending on the specific subunit composition of the receptors and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of CNQX Stock and Working Solutions

Materials:

-

CNQX powder or CNQX disodium salt (more water-soluble)

-

Dimethyl sulfoxide (DMSO) or sterile deionized water (for disodium salt)

-

Artificial cerebrospinal fluid (aCSF) or desired extracellular recording solution

Procedure for CNQX (in DMSO):

-

Stock Solution (10-20 mM):

-

Accurately weigh the desired amount of CNQX powder.

-

Dissolve the powder in high-quality DMSO to a final concentration of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 2.32 mg of CNQX (MW: 232.16 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stock solution is stable for several months when stored properly.

-

-

Working Solution (10-20 µM):

-

On the day of the experiment, thaw an aliquot of the CNQX stock solution.

-

Dilute the stock solution into the aCSF to the final desired working concentration. A common working concentration for blocking AMPA/kainate receptors is 10 µM. For example, to make 100 mL of 10 µM CNQX aCSF, add 100 µL of a 10 mM stock solution to 100 mL of aCSF.

-

Ensure thorough mixing of the working solution before perfusion.

-

Procedure for this compound Salt (in water):

-

Stock Solution (10 mM):

-

Dissolve this compound salt (MW: 276.12 g/mol ) in sterile deionized water to a final concentration of 10 mM.

-

Store in aliquots at -20°C.

-

-

Working Solution (10 µM):

-

Dilute the aqueous stock solution directly into the aCSF to the final working concentration of 10 µM.

-

Protocol 2: Whole-Cell Voltage-Clamp Recording of GABAergic IPSCs in Brain Slices

This protocol outlines the steps for recording spontaneous inhibitory postsynaptic currents (sIPSCs) from a neuron in a brain slice preparation.

Materials and Solutions:

-

Brain slice preparation of the region of interest.

-

aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄. Bubble with 95% O₂ / 5% CO₂.

-

Internal solution for patch pipette (high chloride for inward currents at negative holding potentials): (in mM) 140 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

-

CNQX working solution (10 µM in aCSF).

-

(Optional) D-AP5 (50 µM) to block NMDA receptors.

-

(Optional) Tetrodotoxin (TTX, 0.5-1 µM) to block action potentials and record miniature IPSCs (mIPSCs).

Procedure:

-

Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated cutting solution.

-

Slice Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

-

Patch-Clamp Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

-

Cell Identification: Identify a target neuron using differential interference contrast (DIC) microscopy.

-

Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from the target neuron in voltage-clamp mode.

-

Baseline Recording: Record baseline synaptic activity at a holding potential of -70 mV. At this potential, with a high chloride internal solution, GABAergic IPSCs will appear as inward currents.

-

Application of Antagonists:

-

Switch the perfusion to aCSF containing 10 µM CNQX. To ensure complete blockade of ionotropic glutamate receptors, 50 µM D-AP5 can also be included.

-

Allow at least 5-10 minutes for the drugs to equilibrate in the recording chamber.

-

-

Recording of GABAergic IPSCs:

-

Record the isolated sIPSCs. The inward currents observed should be mediated by GABA-A receptors.

-

To confirm that the recorded currents are indeed GABAergic, a GABA-A receptor antagonist such as bicuculline (10-20 µM) or gabazine (SR-95531, 5-10 µM) can be co-applied at the end of the experiment, which should abolish the sIPSCs.

-

Important Considerations:

-